Home > Products > Screening Compounds P62998 > Mono(1-ethylpentyl) Phthalate
Mono(1-ethylpentyl) Phthalate -

Mono(1-ethylpentyl) Phthalate

Catalog Number: EVT-13540153
CAS Number:
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mono(1-ethylpentyl) phthalate is primarily derived from the esterification reaction between phthalic anhydride and 1-ethylpentanol. It is classified as an organic compound, specifically a benzoate ester. Phthalates are categorized based on their molecular weight into low, medium, and high molecular weight phthalates, with mono(1-ethylpentyl) phthalate falling into the low molecular weight category.

Synthesis Analysis

Methods and Technical Details

The synthesis of mono(1-ethylpentyl) phthalate typically involves the following steps:

  1. Esterification Reaction: The reaction is conducted by combining phthalic anhydride with 1-ethylpentanol in the presence of a catalyst, commonly sulfuric acid. This process requires heating to facilitate the reaction.
  2. Reaction Conditions: Optimal conditions include maintaining a specific temperature range (usually between 150°C to 200°C) and controlling the pH to ensure efficient ester formation.
  3. Purification: After the reaction, purification steps such as distillation or crystallization are employed to isolate and purify the mono(1-ethylpentyl) phthalate product from unreacted materials and by-products.
Molecular Structure Analysis

Structure and Data

Mono(1-ethylpentyl) phthalate has a molecular formula of C13H18O4. Its structure consists of a phthalate group with one ethylpentyl substituent. The compound can be represented in various structural forms:

  • Chemical Structure: The compound features a benzene ring with two carboxylic acid groups (as esters) attached to it.
  • Molecular Weight: The molecular weight of mono(1-ethylpentyl) phthalate is approximately 250.28 g/mol.

The structural representation can be illustrated using SMILES notation: CCCCC(CC)COC(=O)C1=CC=CC=C1C(O)=O.

Chemical Reactions Analysis

Reactions and Technical Details

Mono(1-ethylpentyl) phthalate can undergo several chemical reactions:

  1. Hydrolysis: In the presence of water and either acidic or basic conditions, it can hydrolyze to yield phthalic acid and 1-ethylpentanol.
  2. Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of phthalic acid and other oxidation products.
  3. Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or alcohols.
Mechanism of Action

Process and Data

The mechanism of action for mono(1-ethylpentyl) phthalate primarily relates to

Metabolic Pathways and Biotransformation Dynamics

Enzymatic Hydrolysis and Monoester Formation Mechanisms

The initial metabolic activation of di(1-ethylpentyl) phthalate proceeds via hydrolytic cleavage catalyzed by carboxylesterases (CES), predominantly CES1 and CES2 isoforms in mammals. These ubiquitous enzymes, located in the liver, intestine, and blood, catalyze the hydrolysis of one ester bond, yielding the monoester metabolite MEPeP and releasing 1-ethylpentanol [9] [10].

This hydrolysis occurs rapidly in vivo and in vitro. Kinetic studies on analogous phthalates like DEHP indicate hydrolysis rates are influenced by:

  • Alkyl chain structure: Branched chains (like 1-ethylpentyl) generally exhibit slightly slower initial hydrolysis rates compared to linear chains (e.g., n-butyl) due to steric hindrance at the enzyme active site [9].
  • Tissue-specific expression: Intestinal and hepatic carboxylesterases show the highest activity, making these organs primary sites for monoester formation [6] [10].
  • Species differences: Human hepatic CES1 shows higher catalytic efficiency towards branched-chain phthalate diesters compared to rodent CES [6].

The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the ester bond, forming a tetrahedral intermediate that collapses, releasing the monoester and alcohol. This step is non-oxidative and represents the critical first step in phthalate activation, making the monoester bioavailable for further transformation.

Table 1: Key Enzymes Involved in Primary Hydrolysis of Phthalate Diesters to Monoesters like MEPeP

EnzymePrimary Tissue LocationCatalytic RoleRelevance to MEPeP Formation
Carboxylesterase 1 (CES1)Liver, Adipose TissueHydrolysis of esters with large alcohol groupsPrimary enzyme for branched alkyl diesters
Carboxylesterase 2 (CES2)Liver, Small IntestineHydrolysis of esters with small alcohol groupsMinor role for MEPeP precursor
LipasesVarious TissuesNon-specific ester hydrolysisPotential minor contribution
Microbial EsterasesGut Microbiome, EnvironmentHydrolysis in gut lumen or environmental matricesSignificant for ingestion/exposure route

Oxidative Transformations and Secondary Metabolite Generation

Following monoester formation, MEPeP undergoes significant oxidative biotransformation primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP4A and CYP2E subfamilies. This phase introduces functional groups, enhancing hydrophilicity and dictating biological activity and potential toxicity [1] [4] [7].

The major oxidative pathways for MEPeP involve:

  • ω-Oxidation: Hydroxylation at the terminal carbon (ω-carbon) of the 1-ethylpentyl side chain, forming the ω-hydroxy-MEPeP metabolite.
  • β-Oxidation: Successive shortening of the side chain by two-carbon units following ω-oxidation, analogous to fatty acid metabolism. This generates a series of carboxylated metabolites with progressively shorter alkyl chains terminating in carboxylic acid groups. For MEPeP, this would yield metabolites like mono-[(1-ethyl)-3-carboxypropyl] phthalate and eventually mono-[(1-ethyl)-carboxymethyl] phthalate [1] [9].
  • Mid-chain hydroxylation: Oxidation at carbons adjacent to the ester linkage (e.g., α, β positions), leading to hydroxylated metabolites like 5-OH-MEPeP (or positionally equivalent isomers). These metabolites are often observed in human biomonitoring alongside oxidized terminal products [1] [7].

These oxidative transformations are structurally dependent. The branched nature of the 1-ethylpentyl chain influences the preferred sites of oxidation and the efficiency of β-oxidation compared to linear chain monoesters like mono-n-butyl phthalate (MnBP). The ethyl branch can potentially hinder the efficiency of complete β-oxidation to the most shortened metabolites [9].

Table 2: Major Oxidative Metabolites of MEPeP and Primary Enzymes Involved

Metabolic PathwayKey Metabolite(s)Primary CYP EnzymesSignificance
ω-Oxidationω-OH-MEPePCYP4A11, CYP4F2First step enabling chain shortening via β-oxidation
β-OxidationMono-[(1-ethyl)-3-carboxypropyl] PhthalateMono-[(1-ethyl)-carboxymethyl] PhthalateRequires Dehydrogenases, Hydratases, ThiolasesMajor urinary metabolites; highly hydrophilic; primary human exposure biomarkers
(α/β)-Hydroxylation5-OH-MEPeP4-OH-MEPeP (isomers)CYP2C9, CYP2E1, CYP3A4Detected alongside oxidized terminal metabolites; may have distinct bioactivity

Conjugation Processes and Excretion Kinetics

The final phase of MEPeP metabolism involves conjugation reactions, primarily glucuronidation, which dramatically increases water solubility and facilitates excretion.

  • Glucuronidation: This is the dominant conjugation pathway. UDP-glucuronosyltransferases (UGTs), particularly UGT2B7, UGT1A9, and UGT1A7, catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the carboxylic acid group of MEPeP and its oxidative metabolites (e.g., ω-OH-MEPeP, carboxylated metabolites), forming glucuronide conjugates (e.g., MEPeP-glucuronide, OH-MEPeP-glucuronide, cx-MEPeP-glucuronide) [1] [9]. Glucuronidation efficiency is high for oxidized metabolites like the terminal carboxylated derivatives.
  • Sulfonation: Minor pathway. Sulfotransferases (SULTs) can conjugate hydroxyl groups present in metabolites like ω-OH-MEPeP and mid-chain OH-MEPeP isomers, forming sulfate esters. This pathway is generally less significant than glucuronidation for phthalate monoesters [1].

Excretion Kinetics:

  • Route: Conjugated metabolites (primarily glucuronides) are predominantly excreted via the urine. A smaller fraction of unconjugated or sulfated metabolites may be excreted in bile, undergoing enterohepatic recirculation or fecal excretion [9].
  • Rate: Human kinetic studies on structurally similar phthalates (e.g., DEHP metabolites) show a biphasic elimination pattern.
  • A rapid initial phase (t½α ≈ 4-12 hours) accounts for the majority of the dose (~70-90%), reflecting efficient hydrolysis, oxidation, conjugation, and renal clearance.
  • A slower terminal phase (t½β ≈ 24-48 hours) may represent release from tissues or enterohepatic recirculation [9].
  • Fraction Excreted: Studies on branched-chain monoesters indicate that >70% of an administered dose of the parent diester is typically excreted in urine within 24-48 hours as oxidized and conjugated metabolites. Only a very small fraction (<5%) is excreted as the free monoester (MEPeP) or its simple glucuronide; the vast majority are the glucuronides of the secondary oxidized metabolites (e.g., carboxy-alkyl derivatives) [1] [9].

Interspecies Variability in Metabolic Flux Analysis

Significant species-dependent differences exist in the metabolism of phthalates, including the formation and further processing of monoesters like MEPeP. These differences are critical for extrapolating experimental data (often rodent-based) to humans:

  • Hydrolysis Rates:
  • Rodents (Rats/Mice): Generally exhibit higher hepatic carboxylesterase activity towards many phthalate diesters compared to primates.
  • Primates (including Humans): Hydrolysis rates can be slower, particularly for high molecular weight phthalates. The relative contribution of specific CES isoforms (e.g., human CES1 vs rodent Ces1c/Ces1d) differs [6] [9].
  • Oxidative Metabolism:
  • Rodents: Exhibit very high peroxisomal β-oxidation activity towards mono(2-ethylhexyl) phthalate (MEHP) analogues. This pathway is strongly induced via PPARα activation, leading to prolific generation of ω- and β-oxidation metabolites. CYP-mediated hydroxylation is also significant.
  • Humans: Have much lower peroxisomal β-oxidation capacity and are less responsive to PPARα agonists like phthalates compared to rodents. CYP-mediated ω-oxidation followed by mitochondrial β-oxidation is the dominant oxidative pathway for branched-chain monoesters like MEPeP in humans. The flux through β-oxidation to the shortest-chain metabolites (e.g., mono-carboxymethyl phthalate analogues) may be less complete in humans than in rats due to differences in enzyme expression and activity [1] [4] [9].
  • Conjugation and Excretion:
  • Rats: Efficiently glucuronidate oxidized phthalate metabolites. Biliary excretion of glucuronides is more significant in rats than in humans, leading to higher fecal excretion and potential enterohepatic recirculation.
  • Humans: Renal excretion of glucuronidated metabolites is the primary elimination route. The efficiency of glucuronidation of specific hydroxylated metabolites may vary between species due to UGT substrate specificities. Overall urinary recovery of metabolites as a percentage of dose is often comparable between rats and humans for well-studied phthalates, but the metabolite profile differs [1] [9].
  • Marine Species: Fish and invertebrates possess esterase and CYP activities capable of initial hydrolysis and oxidation, but the pathways (e.g., specific CYP isoforms involved) and rates can differ substantially from mammals. Conjugation capacity (especially glucuronidation) may be lower, and bioaccumulation of parent diester or monoester can occur, particularly for higher molecular weight phthalates. Metabolites like MEPeP and its oxidation products have been detected in wild marine organisms, confirming metabolic activity but highlighting different accumulation patterns [5].

Table 3: Interspecies Variability in Key Metabolic Parameters for MEPeP Analogues

Metabolic ProcessParameterRatHumanKey Implications
HydrolysisHepatic CES Activity↑ High↓ ModerateFaster monoester formation in rodents
ω-OxidationCYP4A Induction↑↑ Strong (PPARα mediated)↑ Weak/MinimalGreater flux to ω-OH metabolites in rats
β-OxidationPeroxisomal Capacity↑↑ Very High↓ LowMore complete chain shortening in rats
Mitochondrial CapacityModeratePrimary PathwayHumans rely more on mitochondrial β-oxidation
GlucuronidationUGT Activity (oxidized metabolites)HighHighMajor excretion pathway in both species
Excretion RouteUrinary RecoveryHigh (70-90% of dose)High (70-90% of dose)Comparable overall elimination efficiency
Biliary/Fecal Excretion↑ Significant↓ MinorEnterohepatic recirculation more relevant in rodents
Dominant Urinary MetaboliteGlucuronides of ω-1/β-oxidation productsGlucuronides of carboxy-alkyl productsDifferent metabolite profiles despite similar excretion %

Understanding these metabolic pathways and their interspecies differences is fundamental for interpreting biomonitoring data (identifying the most relevant human exposure biomarkers like the carboxy-alkyl glucuronides) and for assessing the potential biological activity of MEPeP and its transformation products across species. The efficient hydrolysis, oxidation, and conjugation generally result in low bioaccumulation potential for MEPeP itself, but its oxidized metabolites serve as the definitive markers of exposure to its parent diester.

Properties

Product Name

Mono(1-ethylpentyl) Phthalate

IUPAC Name

2-heptan-3-yloxycarbonylbenzoic acid

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-3-5-8-11(4-2)19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17)

InChI Key

XAOCBRPWPVRHSP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.